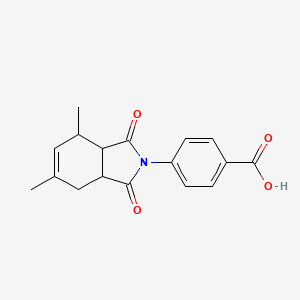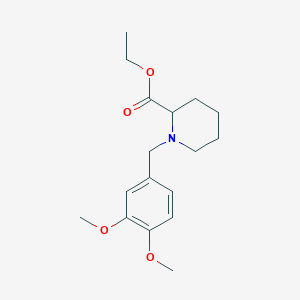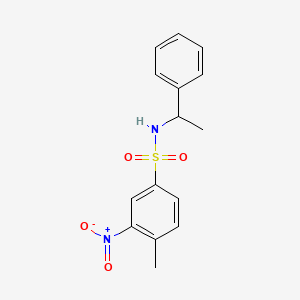
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide
Descripción general
Descripción
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide, also known as LSN2463359, is a novel and potent inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of the Wnt/β-catenin signaling pathway, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK1δ has been shown to have therapeutic potential in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide is a selective inhibitor of CK1δ, which is a member of the casein kinase 1 family of serine/threonine kinases. CK1δ plays a critical role in the regulation of the Wnt/β-catenin signaling pathway by phosphorylating β-catenin, which leads to its degradation. Inhibition of CK1δ stabilizes β-catenin and activates the Wnt/β-catenin signaling pathway, which has been shown to have therapeutic potential in several diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on CK1δ in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, reduce tau phosphorylation in the brain, and improve dopamine signaling in animal models of Parkinson's disease. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good brain penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide is its selectivity for CK1δ, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide. One area of interest is the development of combination therapies for cancer, where CK1δ inhibition could be combined with other targeted therapies to improve efficacy. Another area of interest is the development of this compound derivatives with improved solubility and potency. Finally, the potential therapeutic applications of this compound in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis, could also be explored.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK1δ inhibition has been shown to have anti-tumor effects by suppressing the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer cells. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells.
In Alzheimer's disease, CK1δ has been implicated in the phosphorylation of tau protein, which is a hallmark of the disease. Inhibition of CK1δ has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of Alzheimer's disease.
In Parkinson's disease, CK1δ has been shown to play a role in the regulation of dopamine signaling, which is disrupted in Parkinson's disease. Inhibition of CK1δ has been shown to improve dopamine signaling and reduce motor symptoms in animal models of Parkinson's disease. This compound has shown potential as a therapeutic agent for Parkinson's disease and is currently being evaluated in clinical trials.
Propiedades
IUPAC Name |
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVBPNMUOZLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4884350.png)

![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)

![methyl 3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4884374.png)


![methyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4884392.png)
![1,1'-[(4-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4884396.png)
![1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol](/img/structure/B4884400.png)
![N-[4-(aminocarbonyl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4884421.png)


![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B4884446.png)